N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)morpholine-4-sulfonamide
Description
Properties
IUPAC Name |
N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]morpholine-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O4S2/c17-12-11-10(1-8-21-11)13-9-15(12)3-2-14-22(18,19)16-4-6-20-7-5-16/h1,8-9,14H,2-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REVGPMIXPMVRCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)NCCN2C=NC3=C(C2=O)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)morpholine-4-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thienopyrimidine Core: The synthesis begins with the construction of the thienopyrimidine core. This can be achieved through the cyclization of appropriate thiophene and pyrimidine derivatives under acidic or basic conditions.
Introduction of the Ethyl Linker: The next step involves the introduction of the ethyl linker. This can be accomplished through alkylation reactions using ethyl halides or ethyl sulfonates.
Attachment of the Morpholine Ring: The morpholine ring is then introduced via nucleophilic substitution reactions, where the ethyl linker reacts with morpholine under suitable conditions.
Sulfonamide Formation: Finally, the sulfonamide group is introduced through sulfonylation reactions using sulfonyl chlorides or sulfonic acids.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)morpholine-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the sulfonamide group to amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the thienopyrimidine core or the morpholine ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Halides, alkylating agents, and nucleophiles under conditions such as reflux or room temperature.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)morpholine-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cysteine proteases.
Medicine: Explored for its potential therapeutic applications, including anti-malarial and anti-cancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)morpholine-4-sulfonamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. The compound’s structure allows it to form stable interactions with the enzyme’s active site residues, thereby inhibiting its function. This inhibition can disrupt various biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Anti-Inflammatory Thieno-Pyrimidine Sulfonamides
Benzothieno[3,2-d]pyrimidin-4-one sulfonamide derivatives (e.g., compounds 1–11 in ) share the sulfonamide-thienopyrimidine framework but differ in substituents. Key comparisons:
The morpholine sulfonamide group in the target compound may enhance solubility or pharmacokinetics compared to simpler sulfonamide derivatives .
Thiophene-Modified Pyrimidine Derivatives
Compounds such as 2-(4-oxo-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide () feature thiophene-substituted pyrimidine cores but lack sulfonamide groups:
The target compound’s sulfonamide moiety could confer distinct target selectivity compared to hydrazide-based derivatives .
Morpholine-Containing Thienopyrimidines
Morpholine-substituted thienopyrimidines, such as 2-chloro-4-morpholin-4-yl-thieno[2,3-d]pyrimidine (), highlight the role of morpholine in modulating pharmacokinetics:
Sulfonamide-Functionalized Pyrimidines
Sulfonamide groups are critical in compounds like 7-Cyclopentyl-N-(2-methoxyphenyl)-2-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide ():
The target compound’s thieno-pyrimidine core may offer metabolic stability advantages over pyrrolo-pyrimidine systems .
Biological Activity
N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)morpholine-4-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a thieno-pyrimidine core linked to a morpholine sulfonamide group. Its molecular formula is C13H16N4O3S, with a molecular weight of approximately 320.36 g/mol. The presence of the thieno-pyrimidine moiety is significant as it is associated with various pharmacological effects.
Synthesis
The synthesis of this compound involves several steps, including the formation of the thieno-pyrimidine core followed by the introduction of the morpholine and sulfonamide functionalities. Various synthetic routes have been explored to optimize yield and purity.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit notable antimicrobial properties. For instance, the thieno-pyrimidine structure has been linked to antimicrobial effects against various bacterial strains. In vitro studies suggest that this compound demonstrates significant activity against both Gram-positive and Gram-negative bacteria.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Antimicrobial | |
| 5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | Antimicrobial | |
| Acetamide derivatives | Anticancer |
Anticancer Potential
In addition to its antimicrobial properties, this compound has been evaluated for anticancer activity. In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines through mechanisms such as cell cycle arrest and modulation of apoptotic pathways.
Case Studies
- Antimicrobial Evaluation : A study conducted on various thieno-pyrimidine derivatives demonstrated that compounds similar to this compound exhibited effective inhibition against Staphylococcus aureus and Escherichia coli, highlighting their potential as new antimicrobial agents .
- Anticancer Activity : Research involving structurally related compounds showed promising results in inhibiting the proliferation of human breast carcinoma (MCF-7) and colon carcinoma (SW480) cell lines. The mechanism was attributed to G2/M phase cell cycle arrest and apoptosis induction .
Q & A
Basic Research Questions
Q. What are the core structural features and functional groups of N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)morpholine-4-sulfonamide?
- The compound features a thieno[3,2-d]pyrimidin-4-one core fused with a sulfur-containing heterocycle, a morpholine sulfonamide group , and an ethyl linker. Key functional groups include the 4-oxo moiety, sulfonamide (-SO₂NH-), and morpholine ring, which collectively influence its reactivity and biological interactions .
Q. What are the general synthetic routes for this compound?
- Synthesis typically involves:
Formation of the thienopyrimidinone core via cyclization of thiourea derivatives with α,β-unsaturated ketones.
Introduction of the ethyl-morpholine sulfonamide side chain via nucleophilic substitution or coupling reactions (e.g., using EDCI/HOBt).
- Solvents like DMF or ethanol and bases like triethylamine are critical for optimizing yields .
Q. Which characterization techniques are essential for confirming its purity and structure?
- NMR spectroscopy (¹H/¹³C) identifies proton environments and confirms substituent positions. High-resolution mass spectrometry (HR-MS) validates molecular weight, while HPLC (>95% purity) ensures absence of side products .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yields?
- Temperature control : Reactions involving thienopyrimidinone intermediates often require reflux in toluene (110–120°C) for 12–24 hours.
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency for sulfonamide attachment.
- Workup strategies : Acid-base extraction removes unreacted starting materials, improving purity .
Q. What methodologies are used to study its biological activity and target interactions?
- Enzyme inhibition assays : Measure IC₅₀ values against kinases or proteases using fluorescence-based substrates.
- Cellular assays : Evaluate cytotoxicity (via MTT assay) and apoptosis induction (flow cytometry).
- Molecular docking : Predict binding modes with targets like PI3K or EGFR using AutoDock Vina .
Q. How can researchers resolve contradictions in bioactivity data across structural analogs?
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing morpholine with piperazine) to isolate activity drivers.
- Meta-analysis : Compare datasets from analogs like N-(4-acetamidophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-thienopyrimidin-2-yl]sulfanyl}acetamide to identify trends in logP vs. potency .
Q. What computational tools are used to predict ADMET properties and target selectivity?
- ADMET prediction : SwissADME or ADMETLab estimate bioavailability, CYP450 interactions, and blood-brain barrier penetration.
- Density functional theory (DFT) : Calculates electron distribution in the sulfonamide group to rationalize nucleophilic reactivity .
Q. How does the compound’s stability vary under different storage or experimental conditions?
- pH stability : Degrades rapidly in acidic conditions (pH <3) due to sulfonamide hydrolysis. Store in neutral buffers (pH 6–8) at -20°C.
- Thermal stability : Decomposes above 150°C (TGA data), requiring inert atmospheres for high-temperature reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
